2-[(2-Chlorobenzyl)amino]-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chlorobenzyl)amino]-5-nitropyridine is an organic compound with the molecular formula C12H10ClN3O2 It is a derivative of pyridine, substituted with a 2-chlorobenzylamino group and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorobenzyl)amino]-5-nitropyridine typically involves the reaction of 2-chlorobenzylamine with 5-nitropyridine under specific conditions. One common method includes:
Starting Materials: 2-chlorobenzylamine and 5-nitropyridine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Catalysts: In some cases, a catalyst such as palladium on carbon (Pd/C) may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent production.
Purification Steps: Such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorobenzyl)amino]-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(2-Chlorobenzyl)amino]-5-aminopyridine.
Scientific Research Applications
2-[(2-Chlorobenzyl)amino]-5-nitropyridine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)amino]-5-nitropyridine involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Chlorobenzyl)amino]-5-nitrobenzonitrile: Similar structure but with a benzonitrile group.
2-Amino-5-nitropyridine: Lacks the 2-chlorobenzylamino group.
2-[(2-Chlorobenzyl)oxy]carbonylamino-pentanoic acid: Contains a different functional group.
Uniqueness
2-[(2-Chlorobenzyl)amino]-5-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
927638-67-3 |
---|---|
Molecular Formula |
C12H10ClN3O2 |
Molecular Weight |
263.68g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C12H10ClN3O2/c13-11-4-2-1-3-9(11)7-14-12-6-5-10(8-15-12)16(17)18/h1-6,8H,7H2,(H,14,15) |
InChI Key |
LLVFXQXOBUCITR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC2=NC=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.